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Compound of Interest

Compound Name: 5-Iodo-6-methyluracil

Cat. No.: B073931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-
Iodo-6-methyluracil analogs, focusing on their potential as anticancer and antiviral agents.

The information presented is collated from various studies on substituted uracil derivatives,

offering insights into the design and development of more potent therapeutic agents.

Antiviral Activity of Uracil Analogs
The uracil scaffold is a cornerstone in the development of antiviral therapeutics. Modifications

at the C-5 and N-1 positions of the pyrimidine ring have been extensively explored to generate

analogs with potent activity against a range of viruses, including Herpes Simplex Virus (HSV)

and influenza.

Key Findings from SAR Studies:
5-Position Substituents: The nature of the substituent at the 5-position of the uracil ring is a

critical determinant of antiviral activity. Halogenation, particularly with iodine, has been

shown to be effective. For instance, 5-iodo-2'-deoxyuridine was one of the first antiviral

agents active against HSV.[1]

N-1 and N-3 Substitutions: Alkylation at the N-1 and N-3 positions can modulate the antiviral

potency and spectrum of activity. The introduction of various alkyl and benzyl groups has
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been investigated to enhance antiviral efficacy.

Carbocyclic Analogs: Carbocyclic analogues of 5-substituted uracil nucleosides have

demonstrated significant anti-herpetic activity.[2] Specifically, the carbocyclic versions of 5-

bromo- and 5-iodo-2'-deoxyuridine were highly active against both HSV-1 and HSV-2.[2]

The following table summarizes the antiviral activity of selected uracil analogs, providing a

basis for comparison.

Compound
ID

Structure/M
odification

Virus Assay IC50 (µM) Reference

1

1,6-

bis[(benzylox

y)methyl]urac

il derivative

Influenza A

(H1N1)

CPE

Reduction
<0.1 [3]

2

6-Aza-(E)-5-

(2-

bromovinyl)-2

'-deoxyuridine

HSV-1
Plaque

Reduction
8 µg/mL [4]

3

6-Aza-(E)-5-

(2-

bromovinyl)-2

'-deoxyuridine

HSV-2
Plaque

Reduction
190 µg/mL [4]

Anticancer Activity of Uracil Analogs
5-Fluorouracil (5-FU) is a well-established anticancer drug, and its mechanism of action often

serves as a benchmark for newly synthesized uracil analogs. The primary anticancer

mechanisms of 5-FU involve the inhibition of thymidylate synthase (TS) and incorporation into

RNA and DNA, leading to cytotoxicity.[5] SAR studies on uracil derivatives aim to develop

compounds with improved efficacy, selectivity, and reduced toxicity compared to 5-FU.

Key Findings from SAR Studies:
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5-Position Halogenation: The presence of a halogen at the 5-position is crucial for anticancer

activity. While fluorine in 5-FU is the most studied, iodo-substituted uracils have also shown

promise.

N-1 and N-3 Substitutions: The introduction of bulky and lipophilic groups at the N-1 and N-3

positions can enhance anticancer activity. For example, N1,N3-dicyclohexylmethyl-5-

iodouracil displayed potent activity against the HepG2 liver cancer cell line.

Fused Ring Systems: Fusing the uracil ring with other heterocyclic systems is a common

strategy to develop novel anticancer agents with diverse mechanisms of action.

The cytotoxic activities of various 5-iodouracil and related analogs are presented in the table

below.

Compound
ID

Structure/M
odification

Cell Line Assay IC50 (µM) Reference

4

N1,N3-

dicyclohexyl

methyl-5-

iodouracil

HepG2

(Liver)
MTT 16.5 µg/mL

5

1-

(Cyclohexylm

ethyl)-5-

iodouracil

T47D

(Breast)
MTT 20.0 µg/mL

6

5-

Alkoxymethyl

uracil

derivative

K562

(Leukemia)
Not Specified >100 [6]

7

5-[Alkoxy(4-

nitrophenyl)m

ethyl]uracil

derivative

K562

(Leukemia)
Not Specified 1.2 [6]
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Detailed methodologies are essential for the accurate evaluation and comparison of the

biological activities of synthesized compounds.

Synthesis of 5-Iodo-6-methyluracil Analogs
A general synthetic approach for creating a library of 5-Iodo-6-methyluracil analogs involves a

multi-step process, as depicted in the workflow below. The synthesis typically starts from 6-

methyluracil, which undergoes iodination at the 5-position. Subsequent N-alkylation at the N-1

and/or N-3 positions with various alkyl or aralkyl halides in the presence of a base yields the

desired analogs.

Synthesis Workflow

6-Methyluracil Iodination
(e.g., I2, NIS) 5-Iodo-6-methyluracil N-Alkylation

(R-X, Base) 5-Iodo-6-methyluracil Analogs Purification & Characterization
(Chromatography, NMR, MS)

Click to download full resolution via product page

A representative synthetic workflow for 5-Iodo-6-methyluracil analogs.

In Vitro Antiviral Evaluation: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral efficacy of a

compound.

Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in 24-well plates and

incubate until a confluent monolayer is formed.

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

Compound Treatment: Remove the virus inoculum and add a semi-solid overlay medium

(e.g., containing carboxymethylcellulose) with serial dilutions of the test compounds.

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

Staining and Counting: Fix the cells and stain with a solution like crystal violet. Count the

number of plaques in each well.
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Data Analysis: Calculate the percentage of plaque inhibition for each compound

concentration compared to the virus control. The 50% inhibitory concentration (IC50) is then

determined.

In Vitro Anticancer Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and, by inference, cell viability.

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compounds and

incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will

reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The

concentration that inhibits 50% of cell growth (IC50) is then determined.
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Biological Activity Screening Workflow

Synthesized Analogs

Antiviral Screening
(e.g., Plaque Reduction Assay)

Anticancer Screening
(e.g., MTT Assay)

Data Analysis
(IC50 Determination)

Structure-Activity
Relationship (SAR) Analysis

Lead Compound Identification

Click to download full resolution via product page

A general workflow for the biological screening of synthesized analogs.

Potential Mechanisms of Action and Signaling
Pathways
The precise molecular mechanisms of 5-Iodo-6-methyluracil analogs are not yet fully

elucidated. However, drawing parallels with the well-studied 5-fluorouracil, several potential

pathways can be hypothesized.

Anticancer Mechanism
The anticancer activity of these analogs could be attributed to:
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Inhibition of Thymidylate Synthase (TS): Similar to 5-FU, the 5-iodo-6-methyluracil core

could be intracellularly converted to its corresponding deoxyribonucleoside monophosphate,

which may then inhibit TS, an enzyme crucial for DNA synthesis and repair.[5]

Incorporation into DNA and RNA: The analog might be incorporated into DNA and RNA,

leading to dysfunction and triggering apoptosis.

Modulation of Signaling Pathways: Uracil analogs can influence various signaling pathways

involved in cell proliferation, survival, and apoptosis. Pathways such as the PI3K/Akt/mTOR

and MAPK pathways are potential targets.[7]

Antiviral Mechanism
The antiviral action of nucleoside analogs typically involves:

Inhibition of Viral Polymerase: The analog, after intracellular phosphorylation to its

triphosphate form, can act as a competitive inhibitor of viral DNA or RNA polymerase, thus

halting viral replication.

Chain Termination: Incorporation of the analog into the growing viral nucleic acid chain can

lead to premature chain termination.
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Hypothesized mechanisms of action for 5-Iodo-6-methyluracil analogs.

Conclusion
The exploration of 5-Iodo-6-methyluracil analogs presents a promising avenue for the

discovery of novel anticancer and antiviral agents. The existing body of research on related

uracil derivatives provides a strong foundation for the rational design of new compounds with

enhanced biological activity. Further comprehensive SAR studies focusing specifically on a

diverse library of 5-Iodo-6-methyluracil analogs are warranted to delineate the precise

structural requirements for optimal potency and selectivity. Elucidation of their detailed

mechanisms of action and the signaling pathways they modulate will be crucial for their future

clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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